Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate
Description
Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate is a bicyclic heterocyclic compound featuring a fused indazole core with a ketone group at position 3 and a methyl ester substituent at position 4. Its structure comprises a partially unsaturated dihydroindazole ring system, where the 3-oxo moiety contributes to its electronic and hydrogen-bonding properties.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-6-7(4-5)10-11-8(6)12/h2-4,6H,1H3,(H,11,12) |
InChI Key |
DNGYAXWUUYRZTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=O)C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with methyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Anticancer Activity
Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of indazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that modifications to the indazole structure can enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that a synthesized derivative of this compound exhibited potent activity against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further drug development .
Anti-inflammatory Properties
The compound has also shown promise in the realm of anti-inflammatory treatments. Research indicates that indazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action can be particularly beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .
Data Table: Inhibitory Effects on Inflammatory Markers
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| This compound | TNF-alpha | 15 |
| Control Compound | TNF-alpha | 30 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Study:
A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptotic markers .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that allow for the modification of its structure to enhance biological activity. Various synthetic routes have been explored, leading to the development of numerous analogs with improved pharmacological profiles.
Synthesis Overview:
The compound can be synthesized through a multi-step reaction involving cyclization and functional group modifications. This flexibility in synthesis allows researchers to tailor the compound's properties for specific applications.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate can be contextualized by comparing it with analogous indazole and benzoxazine derivatives. Below is a systematic analysis based on substituent patterns, reactivity, and crystallographic data inferred from the evidence:
Structural Analogues
Key Observations :
- Substituent Position and Polarity : The methyl ester at C6 in the target compound contrasts with the carboxylic acid group in 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid, significantly altering solubility and hydrogen-bonding capacity. Carboxylic acids generally exhibit higher polarity and acidity compared to esters .
- Pharmacological Relevance : Benzoxazine derivatives with piperazine substituents (e.g., (S)-4-(6-Carboxy-...benzoxazine-10-yl)) are often designed for enhanced bioavailability and target binding, whereas the methyl ester in the target compound may serve as a prodrug moiety .
Crystallographic and Hydrogen-Bonding Analysis
- Ring Puckering : The dihydroindazole core may adopt puckered conformations similar to those observed in cyclopentane derivatives, where puckering coordinates (amplitude q and phase angle φ) influence molecular geometry and packing .
- Hydrogen-Bonding Networks : The 3-oxo group in the target compound can act as a hydrogen-bond acceptor, forming supramolecular assemblies akin to those in benzoxazine derivatives. Graph-set analysis (e.g., R⁴₄(28) motifs) may describe these interactions .
- Software Tools : Structural comparisons often rely on crystallographic software like SHELX (for refinement) and ORTEP-3 (for visualization), which are critical for analyzing bond lengths, angles, and torsion angles .
Biological Activity
Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with suitable carbonyl compounds. The structure features a dihydroindazole core, which is known for its ability to interact with various biological targets.
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of similar indazole structures displayed antibacterial activity that surpassed traditional antibiotics such as ampicillin and streptomycin by 10 to 50 times in potency against specific bacterial strains like Enterobacter cloacae and E. coli .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Research indicates that indazole derivatives can scavenge free radicals effectively, which contributes to their protective effects against oxidative stress-related diseases .
3. Anti-inflammatory Effects
This compound has been implicated in modulating inflammatory pathways. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a potential application in treating inflammatory disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Potent against E. coli, Enterobacter spp. | |
| Antioxidant | Effective free radical scavenger | |
| Anti-inflammatory | Inhibition of cytokines |
Case Study: Antimicrobial Efficacy
A specific study evaluated the antimicrobial efficacy of methyl 3-oxo-2,3a-dihydroindazole derivatives against a panel of bacteria. The most active compound exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL against E. cloacae, highlighting the potential of these compounds as alternatives to conventional antibiotics .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory processes.
- Interaction with Cellular Targets: Its structural similarity to known bioactive compounds allows it to interact with various cellular receptors and pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
